molecular formula C10H8N2O3S2 B3023403 1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone CAS No. 532951-91-0

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone

Cat. No. B3023403
CAS RN: 532951-91-0
M. Wt: 268.3 g/mol
InChI Key: OCUJHKVWCDVONX-UHFFFAOYSA-N
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Description

“1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone” is a chemical compound with the CAS Number: 532951-91-0. It has a molecular weight of 268.32 and its IUPAC name is 1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetone . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of benzothiazoles, which is the core structure in the given compound, can be achieved through various methods. One method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .


Molecular Structure Analysis

The molecular structure of “1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone” consists of a benzothiazole ring attached to an acetone group via a sulfur atom . The benzothiazole ring contains a nitrogen atom and a sulfur atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Physical And Chemical Properties Analysis

“1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone” is a solid at room temperature . It has a molecular weight of 268.32 .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Synthesis of Azo Dyes

Benzothiazole derivatives are used in the synthesis of azo dyes . These dyes are characterized by various physical and spectroscopic techniques. The bonding sites are the nitrogen atom of the azo group and oxygen atom phenolic group of the pyridone moiety of the ligands .

Antimicrobial Activity

The synthesized azo dyes and their Ni (II) complexes were examined for their antimicrobial activity . All the synthesized compounds have shown significant activity against tested pathogenic strains .

Anti-Inflammatory Activity

The azo dyes and their Ni (II) complexes were studied for their anti-inflammatory activity . All the complexes exhibited increased activity after chelation .

DNA Cleavage Efficiency

The DNA cleavage efficiency of the synthesized compounds was tested against pBR322 . Only the azo dye L3 and its Ni (II) complex were able to cleave all forms of DNA while the rest of the compounds showed partial cleavage against pBR322 .

Vulcanization Accelerators

The benzothiazole ring system is widely used as vulcanization accelerators .

Antioxidants

Benzothiazole derivatives are used as antioxidants .

Plant Growth Regulators

Benzothiazole derivatives are used as plant growth regulators .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . In the future, the development trend and prospect of the synthesis of benzothiazoles are anticipated .

properties

IUPAC Name

1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S2/c1-6(13)5-16-10-11-8-3-2-7(12(14)15)4-9(8)17-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUJHKVWCDVONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407242
Record name STK032378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone

CAS RN

532951-91-0
Record name STK032378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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